3,3'-dimethylbiphenyl-4-yl 4-bromobenzoate
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Overview
Description
3,3’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two methyl groups attached to the biphenyl structure and a bromobenzoate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate typically involves the following steps:
Formation of 3,3’-Dimethylbiphenyl: This can be achieved through a Grignard reaction where 4-bromotoluene reacts with magnesium in the presence of anhydrous tetrahydrofuran to form (4-methylphenyl)magnesium bromide.
Esterification: The 3,3’-dimethylbiphenyl is then esterified with 4-bromobenzoic acid in the presence of a suitable catalyst to form 3,3’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoate group can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The biphenyl structure can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Products may include quinones or other oxidized biphenyl derivatives.
Reduction: Reduced forms of the biphenyl structure.
Scientific Research Applications
3,3’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3,3’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethylbiphenyl: Lacks the bromobenzoate group, making it less reactive in substitution reactions.
4,4’-Dimethylbiphenyl: Different substitution pattern on the biphenyl structure, leading to different chemical properties.
3,3’-Dimethoxybiphenyl: Contains methoxy groups instead of methyl groups, altering its electronic properties.
Uniqueness
3,3’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate is unique due to the presence of both the dimethylbiphenyl and bromobenzoate groups, which confer distinct reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C21H17BrO2 |
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Molecular Weight |
381.3 g/mol |
IUPAC Name |
[2-methyl-4-(3-methylphenyl)phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C21H17BrO2/c1-14-4-3-5-17(12-14)18-8-11-20(15(2)13-18)24-21(23)16-6-9-19(22)10-7-16/h3-13H,1-2H3 |
InChI Key |
JIGUSOGZGVSABE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)C |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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